1,4-Dihydroxy-3-methoxy-6-methylanthraquinone
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Overview
Description
1,4-Dihydroxy-2-methoxy-7-methylanthracene-9,10-dione is a natural product found in Fusarium, Nigrospora, and Cortinarius persplendidus with data available.
Scientific Research Applications
Isolation and Structural Analysis
- 1,8-Dihydroxy-7-(Δ1-isopentenyl)-6-methoxy-3-methylanthraquinone, a variant of 1,4-Dihydroxy-3-methoxy-6-methylanthraquinone, was isolated from Vismia reichardtiana, with its structure established through chemical and spectral means (Gonçalves & Mors, 1981).
Synthesis and Characterization
- A synthetic methodology for 1,8-Dihydroxy-4-methylanthraquinone, closely related to this compound, was developed, involving aryne-forming conditions and demethylation processes (Wang, Wu, & Biehl, 2002).
Antimicrobial Applications
- Monodictyquinone A, a new antimicrobial anthraquinone structurally similar to this compound, was isolated from a marine-derived fungus, demonstrating antimicrobial properties (El-Beih et al., 2007).
Cytotoxic Effects
- Related anthraquinones have shown significant cytotoxicities against HepG2 cells, indicating potential applications in cancer research and therapy (Chiou, Hsu, & Lin, 2014).
Antiosteoporotic Activity
- Anthraquinones derived from Morinda officinalis, similar to this compound, exhibited antiosteoporotic activity, affecting osteoblasts and osteoclasts, suggesting their potential use in treating osteoporosis (Wu et al., 2009).
Antioxidant Properties
- Various anthraquinones, including 1,6-dihydroxy-8-methoxy-3-methylanthraquinone, were evaluated for antioxidant activity, with some showing promising results, indicating potential applications in combating oxidative stress (Zaman et al., 2011).
Antiviral Activities
- Anthraquinones isolated from Morinda citrifolia displayed weak anti-H1N1 and anti-H3N2 activities, suggesting their use in antiviral research (Wang et al., 2016).
Properties
Molecular Formula |
C16H12O5 |
---|---|
Molecular Weight |
284.26 g/mol |
IUPAC Name |
1,4-dihydroxy-2-methoxy-7-methylanthracene-9,10-dione |
InChI |
InChI=1S/C16H12O5/c1-7-3-4-8-9(5-7)15(19)13-12(14(8)18)10(17)6-11(21-2)16(13)20/h3-6,17,20H,1-2H3 |
InChI Key |
IVJVOKCJFGMBTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)OC)O |
Synonyms |
1,4-dihydroxy-2-methoxy-7-methylanthraquinone DMM-anthraquinone |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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